molecular formula C22H24N2O4 B11451480 ethyl 3-(4-butoxybenzamido)-1H-indole-2-carboxylate

ethyl 3-(4-butoxybenzamido)-1H-indole-2-carboxylate

Cat. No.: B11451480
M. Wt: 380.4 g/mol
InChI Key: ZMTCKXMTQULMDE-UHFFFAOYSA-N
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Description

Ethyl 3-(4-butoxybenzamido)-1H-indole-2-carboxylate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole core, which is a common motif in many biologically active molecules, making it a valuable target for research in medicinal chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-butoxybenzamido)-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Amidation: The indole derivative is then subjected to amidation with 4-butoxybenzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the benzamido group.

    Esterification: Finally, the carboxylic acid group on the indole is esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-butoxybenzamido)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido group, where nucleophiles like amines or thiols replace the butoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amides, thioesters

Scientific Research Applications

Ethyl 3-(4-butoxybenzamido)-1H-indole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.

    Material Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.

    Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and other biochemical phenomena.

Mechanism of Action

The mechanism of action of ethyl 3-(4-butoxybenzamido)-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The benzamido group and the ester functionality contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-methoxybenzamido)-1H-indole-2-carboxylate
  • Ethyl 3-(4-ethoxybenzamido)-1H-indole-2-carboxylate
  • Ethyl 3-(4-propoxybenzamido)-1H-indole-2-carboxylate

Uniqueness

Ethyl 3-(4-butoxybenzamido)-1H-indole-2-carboxylate is unique due to the presence of the butoxy group, which can influence its lipophilicity, solubility, and overall pharmacokinetic properties. This structural variation can lead to differences in biological activity and specificity compared to its analogs.

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 3-[(4-butoxybenzoyl)amino]-1H-indole-2-carboxylate

InChI

InChI=1S/C22H24N2O4/c1-3-5-14-28-16-12-10-15(11-13-16)21(25)24-19-17-8-6-7-9-18(17)23-20(19)22(26)27-4-2/h6-13,23H,3-5,14H2,1-2H3,(H,24,25)

InChI Key

ZMTCKXMTQULMDE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)OCC

Origin of Product

United States

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